molecular formula C20H23N5O6 B1602874 Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- CAS No. 333335-93-6

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

Cat. No. B1602874
M. Wt: 429.4 g/mol
InChI Key: RUFJMCSVNNGZFB-KHTYJDQRSA-N
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Description

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is a potent phosphoramidite compound widely employed for the research of modified oligonucleotides . It is particularly used in the development of nucleotide-based drugs targeting specific diseases such as cancer, viral infections, and genetic disorders . It is also a purine nucleoside analog .


Synthesis Analysis

The synthesis of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves several steps. It is a commonly used reactant in the preparation of nucleosidic phosphoramidite derivatives . The synthesis process involves the use of stereochemically pure 2’‐O‐ (2‐methoxyethyl)‐phosphorothioate oligonucleotides .


Molecular Structure Analysis

The molecular formula of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is C20H23N5O6. Its molecular weight is 429.4 g/mol. The structure of this compound is complex, with multiple functional groups contributing to its chemical properties .


Chemical Reactions Analysis

As a purine nucleoside analog, Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .


Physical And Chemical Properties Analysis

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- has a molecular weight of 429.43 and a molecular formula of C20H23N5O6 . It is a white to off-white powder .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJMCSVNNGZFB-KHTYJDQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612656
Record name N-Benzoyl-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

CAS RN

333335-93-6
Record name N-Benzoyl-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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